Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
Brand Name: Vulcanchem
CAS No.: 832722-39-1
VCID: VC16836471
InChI: InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3
SMILES:
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol

Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-

CAS No.: 832722-39-1

Cat. No.: VC16836471

Molecular Formula: C13H14F3NO2

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- - 832722-39-1

Specification

CAS No. 832722-39-1
Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
IUPAC Name N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide
Standard InChI InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3
Standard InChI Key CNSBLHOFNLLXHV-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Breakdown

The systematic name N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]acetamide delineates its composition:

  • Acetamide core: A carboxamide group (CH3CONH-) with two substituents on the nitrogen atom.

  • 4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3) group at the para position.

  • 1-(Trifluoromethyl)-2-propenyl group: An allyl chain (CH2=CH-) bearing a trifluoromethyl (-CF3) group at the terminal carbon.

The molecular formula is C13H14F3NO2, derived from:

  • Acetamide (C2H5NO): 2 carbons, 5 hydrogens, 1 nitrogen, 1 oxygen.

  • 4-Methoxyphenyl (C7H7O): 7 carbons, 7 hydrogens, 1 oxygen.

  • 1-(Trifluoromethyl)-2-propenyl (C4H4F3): 4 carbons, 4 hydrogens, 3 fluorines.

The molecular weight calculates to 273.25 g/mol .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous acetamides are synthesized via acyl chloride-amine coupling or alkylation strategies :

Route 1: Acyl Chloride Pathway

  • Formation of acyl chloride: React acetic acid with thionyl chloride (SOCl2) to generate acetyl chloride.

  • Double substitution: Treat the acyl chloride with equimolar 4-methoxyaniline and 1-(trifluoromethyl)-2-propenylamine under inert conditions.

  • Purification: Isolate the product via column chromatography or recrystallization.

Route 2: Alkylation of Preformed Acetamide

  • Prepare N-(4-methoxyphenyl)acetamide: React 4-methoxyaniline with acetyl chloride.

  • Introduce propenyl group: Perform alkylation using 3-bromo-1-(trifluoromethyl)propene in the presence of a base (e.g., K2CO3).

Challenges in Synthesis

  • Competitive reactivity: The nitrogen’s nucleophilicity may lead to over-alkylation or side reactions with the electron-deficient trifluoromethyl group.

  • Steric hindrance: Bulky substituents could impede coupling efficiency, necessitating catalysts like DMAP (4-dimethylaminopyridine) .

Physical and Chemical Properties

Predicted Physicochemical Characteristics

PropertyValue/Description
Physical stateCrystalline solid (inferred from analogs)
Melting point~90–110°C (estimated)
SolubilityModerate in DCM, THF; low in water
StabilityStable under inert storage at −20°C

The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.5–3.0), favoring membrane permeability in biological systems. The methoxyphenyl moiety contributes to π-π stacking interactions, relevant in receptor binding.

Spectroscopic Data

  • IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

  • NMR (1H):

    • δ 6.8–7.2 ppm (aromatic protons, 4-methoxyphenyl).

    • δ 5.5–6.2 ppm (propenyl CH2=CH-).

    • δ 3.8 ppm (methoxy -OCH3) .

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